molecular formula C14H28O2 B8786223 1,1-Dibutoxycyclohexane CAS No. 6624-93-7

1,1-Dibutoxycyclohexane

Cat. No.: B8786223
CAS No.: 6624-93-7
M. Wt: 228.37 g/mol
InChI Key: JIIZXZFZZLOMMR-UHFFFAOYSA-N
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Description

1,1-Dibutoxycyclohexane is a cyclohexane derivative with two butoxy (-OC₄H₉) groups attached to the same carbon atom. This compound belongs to the class of geminal diethers, where the oxygen atoms are bonded to adjacent positions on the cyclohexane ring. Such compounds are often utilized as solvents, intermediates in organic synthesis, or stabilizers due to their steric bulk and moderate polarity.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following compounds share structural similarities with 1,1-dibutoxycyclohexane, differing primarily in substituent type, size, or position:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
This compound C₁₄H₂₆O₂ 226.36 (calculated) Two butoxy (-OC₄H₉) groups Geminal diether; high steric hindrance
1-Ethoxy-1-ethylcyclohexane C₁₀H₂₀O 156.27 Ethoxy (-OC₂H₅) and ethyl Mixed substituents; asymmetric substitution
1,1-Dimethylcyclohexane C₈H₁₆ 112.22 Two methyl (-CH₃) groups Geminal dialkyl; low polarity
Bicyclohexane C₁₂H₂₂ 166.30 Two cyclohexyl groups Bicyclic structure; high hydrophobicity
1-(tert-Butoxy)-4-[(tert-butoxy)methyl]cyclohexane C₁₅H₃₀O₂ 242.40 Two tert-butoxy groups and methyl Sterically bulky; branched substituents

Key Observations :

  • Polarity : Ether linkages (e.g., in this compound) introduce moderate polarity compared to purely alkyl-substituted analogs like 1,1-dimethylcyclohexane .

Physical Properties

Comparative physical data for selected compounds:

Compound Name Boiling Point (°C) Density (g/mL) Solubility in Water
1,1-Dimethylcyclohexane ~218.6 0.78–0.80* Insoluble
Bicyclohexane Not reported 0.864 Insoluble
1-Ethoxy-1-ethylcyclohexane Not reported Not reported Low (typical for ethers)
This compound (est.) ~280–300† ~0.89–0.91‡ Low

*Estimated based on alkyl-substituted cyclohexanes .
†Estimated based on boiling point trends for larger ethers.
‡Predicted from analogous ethers with similar substituents.

Key Observations :

  • Boiling Points : Longer alkoxy chains (e.g., butoxy vs. ethoxy) elevate boiling points due to increased molecular weight and van der Waals interactions .
  • Density : Ethers generally exhibit higher densities than hydrocarbons (e.g., 1,1-dimethylcyclohexane: ~0.78 g/mL vs. bicyclohexane: 0.864 g/mL) due to oxygen's electronegativity .

Chemical Reactivity and Stability

  • Ether Stability : Geminal diethers like this compound are less prone to acid-catalyzed cleavage compared to vicinal ethers due to steric protection of the ether linkage .
  • Oxidative Resistance : Alkyl-substituted cyclohexanes (e.g., 1,1-dimethylcyclohexane) are more resistant to oxidation than ethers, which may form peroxides under prolonged storage .
  • Synthetic Utility : Compounds like 1-ethoxy-1-ethylcyclohexane may serve as intermediates in Grignard or alkylation reactions, whereas this compound could act as a protecting group for carbonyl compounds .

Research Findings and Data Gaps

  • Synthesis: Evidence from related compounds (e.g., 1,1-diiodocyclohexane ) suggests that this compound could be synthesized via nucleophilic substitution of cyclohexanone dibromide with butoxide ions.
  • Stability Studies : Further research is needed to evaluate the hydrolytic stability of this compound under acidic or basic conditions, building on methods used for difluoroallenes .

Properties

CAS No.

6624-93-7

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

1,1-dibutoxycyclohexane

InChI

InChI=1S/C14H28O2/c1-3-5-12-15-14(16-13-6-4-2)10-8-7-9-11-14/h3-13H2,1-2H3

InChI Key

JIIZXZFZZLOMMR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1(CCCCC1)OCCCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 300-ml three-necked flask equipped with a water separator, 98 g (1 mole) of cyclohexanone, 148 g (2 moles) of n-butanol, 2.4 mg of stannous chloride dihydrate and 40 g of toluene were charged. The resulting mixture was heated at 125° C. under atmospheric pressure for 6 hours in a nitrogen atmosphere while removing the water formed from the reaction mixture by azeotropic distillation. When water was no longer distilled, the solvent (toluene) and unreacted starting materials were distilled off under reduced pressure. Distillation of the residue under reduced pressure gave 214.3 g of cyclohexanone dibutyl acetal [R1, R2 =a pentamethylene group and R3 =a n-butyl group] (boiling point: 102° C./3 mmHg) (yield: 94.0%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
2.4 mg
Type
reactant
Reaction Step One
Quantity
40 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 300-ml three-necked flask, 98 g of cyclohexanone, 148 g of n-butanol, 50 g of anhydrous magnesium sulfate, 2 mg of bismuth chloride and 80 g of toluene were charged. The resulting mixture was stirred at 10° C. under atmospheric pressure for 10 hours in a nitrogen atmosphere. After magnesium sulfate was removed from the reaction mixture, the solvent (toluene) and unreacted starting materials were distilled off under reduced pressure. Distillation of the residue under reduced pressure gave 207.7 g of cyclohexanone dibutyl acetal (yield: 89.4%).
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
bismuth chloride
Quantity
2 mg
Type
catalyst
Reaction Step One
Quantity
80 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 300-ml three-necked flask, 98 g (1 mole) of cyclohexanone, 148 g (2 moles) of n-butanol, 50 g of molecular sieve 4A, 2 mg of cerium chloride hexahydrate and 40 g of toluene were charged. The resulting mixture was stirred at 25° C. under atmospheric pressure for 12 hours in a nitrogen atmosphere. After the removal of the molecular sieve 4A, the solvent (toluene) and unreacted starting materials were distilled off under reduced pressure. Distillation of the residue under reduced pressure gave 212.2 g of cyclohexanone dibutyl acetal (yield: 93.1%).
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cerium chloride hexahydrate
Quantity
2 mg
Type
catalyst
Reaction Step One
Quantity
40 g
Type
solvent
Reaction Step One

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